molecular formula C9H11NO3 B3152219 (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid CAS No. 7309-54-8

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B3152219
CAS No.: 7309-54-8
M. Wt: 181.19 g/mol
InChI Key: RZARFIRJROUVLM-HTQZYQBOSA-N
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Description

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from commercially available trans-ethyl cinnamate. The key steps include Sharpless asymmetric aminohydroxylation, followed by selective transformations to construct the complete structural framework of the compound .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic processes. For instance, engineered strains of microorganisms such as Serratia marcescens and Bacillus subtilis can be utilized to produce optically pure this compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structural configuration and the nature of the target enzyme. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
  • (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
  • (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid

Uniqueness

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers, this compound exhibits different reactivity and interaction profiles with enzymes and other biological molecules .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZARFIRJROUVLM-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
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Reactant of Route 6
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

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